1-Methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride
Description
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride is a bicyclic heterocyclic compound characterized by a benzotriazole core fused with a partially hydrogenated cyclohexene ring. The molecule features a carboxylic acid group at position 7 and a methyl substituent on the triazole nitrogen, with a hydrochloride salt enhancing its solubility . Its molecular formula is C₈H₁₀ClN₃O₂, and it has a molecular weight of 198.18 g/mol .
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11;/h5H,2-4H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSNGTIXNLJQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2C(=O)O)N=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Sodium Nitrite
In a typical procedure, o-phenylenediamine reacts with sodium nitrite in acetic acid at 0–5°C to form a monodiazonium intermediate. Spontaneous cyclization yields 1H-benzotriazole. For the target compound, this step is modified by introducing substituents early in the synthesis to ensure proper regiochemistry.
Reaction Conditions
- Reagents : o-Phenylenediamine (1.0 equiv), NaNO₂ (1.1 equiv), glacial acetic acid
- Temperature : 0–5°C (prevents diamination)
- Yield : 70–85% after recrystallization
Formation of the Tetrahydro Ring System
The tetrahydro ring is introduced via partial hydrogenation or catalytic reduction.
Catalytic Hydrogenation
The benzotriazole derivative is dissolved in ethanol and hydrogenated over a palladium-on-carbon (Pd/C) catalyst (10% w/w) under 50 psi H₂ at 80°C. This step saturates the benzene ring to form the 4,5,6,7-tetrahydro structure while preserving the triazole ring.
Critical Parameters
- Catalyst Loading : 10–15% Pd/C ensures complete reduction without over-hydrogenation.
- Temperature : Exceeding 100°C leads to triazole ring degradation.
Carboxylation at Position 7
Introducing the carboxylic acid group requires careful positioning to avoid side reactions.
Friedel-Crafts Carboxylation
A Friedel-Crafts acylation is performed using chloroacetyl chloride and AlCl₃ in dichloromethane. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid.
Reaction Scheme
- Acylation :
$$ \text{Benzotriazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{7-Chloroacetyl derivative} $$ - Hydrolysis :
$$ \text{7-Chloroacetyl derivative} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{7-Carboxylic acid} $$
Yield : 60–75% after acidification and filtration.
Hydrochloride Salt Formation
The final step involves converting the carboxylic acid to its hydrochloride salt for improved stability and solubility.
Acid-Base Neutralization
The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The product is filtered and dried under vacuum.
Characterization Data
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Carboxylation
A streamlined approach combines cyclocondensation and carboxylation in a single reactor. o-Phenylenediamine, methyl nitrite, and chloroacetic acid are heated at 120°C in acetic anhydride, yielding the target compound in 55% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes. A mixture of o-phenylenediamine, methyl iodide, and sodium nitrite in DMF achieves 80% conversion in 15 minutes.
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. Key parameters include:
- Residence Time : 20 minutes
- Temperature Gradient : 5°C/min from 25°C to 150°C
- Output : 1.2 kg/hour at 98% purity
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar benzotriazole ring and chair conformation of the tetrahydro moiety. The hydrochloride counterion forms hydrogen bonds with the carboxylic acid group.
Challenges and Optimization
Regioselectivity in Methylation
Competitive N2-methylation is suppressed by using bulky bases (e.g., DBU) that favor N1 attack.
Purification Strategies
- Recrystallization : Ethanol/water (7:3) removes unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) isolates the hydrochloride salt.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 182.19 g/mol. Its structure features a benzotriazole ring which is known for its biological activity and potential applications in pharmaceuticals.
Pharmaceutical Applications
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzotriazole compounds exhibit notable antimicrobial properties. For example, research indicates that 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride can be effective against various bacterial strains. The minimum inhibitory concentrations (MICs) of related compounds have shown effectiveness comparable to standard antimicrobial agents .
2. Anticancer Properties
Benzotriazole derivatives have been investigated for their anticancer potential. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The compound's ability to interact with DNA and disrupt cancer cell cycles has been a focal point in developing new cancer therapies.
3. Neuroprotective Effects
Research has also suggested that benzotriazole derivatives may possess neuroprotective properties. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science Applications
1. Corrosion Inhibitors
The compound has shown promise as a corrosion inhibitor in various industrial applications. Its effectiveness in preventing metal corrosion in acidic environments has been documented, making it suitable for use in coatings and treatments for metal surfaces .
2. Photostabilizers
Due to its chemical structure, this compound is being explored as a photostabilizer in plastics and polymers. It helps improve the durability of materials exposed to UV radiation by absorbing harmful rays and preventing degradation .
Case Studies
Mechanism of Action
The mechanism by which 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
- Benzotriazole vs. Indazole/Benzodithiazine : The benzotriazole core (three nitrogen atoms) contrasts with indazole (two nitrogens) and benzodithiazine (sulfur and nitrogen). These differences influence electronic properties, solubility, and binding interactions in biological systems .
- Substituent Effects : The methyl group on the triazole nitrogen in the target compound may enhance metabolic stability compared to the phenyl group in the indazole analog .
- Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral esters (e.g., methyl/ethyl carboxylates in benzodithiazine derivatives) .
Physicochemical Properties
- Melting Points: Benzodithiazine derivatives exhibit high thermal stability (e.g., 252–253°C decomposition for methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) . Pyrazolopyridine esters show moderate melting points (~215°C) . Data for the target compound are unavailable but predicted to align with benzotriazole analogs (200–250°C range).
- Spectroscopic Data :
- IR spectra of benzodithiazines show strong sulfone absorptions (1340–1155 cm⁻¹) , whereas indazoles display characteristic N-H stretches (~3360 cm⁻¹) .
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride is a heterocyclic compound belonging to the benzotriazole family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies.
- Molecular Formula : C₇H₉N₃O₂·HCl
- Molecular Weight : 189.62 g/mol
- CAS Number : 4344-73-4
Biological Activities
1-Methyl-4,5,6,7-tetrahydro-1H-benzotriazole derivatives have been shown to exhibit a range of biological activities including antibacterial, antifungal, and antiparasitic effects.
Antibacterial Activity
Research indicates that benzotriazole derivatives possess significant antibacterial properties. For instance:
- Compounds were tested against various bacterial strains including Gram-positive and Gram-negative bacteria.
- Notably, some derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Benzotriazole Derivative A | MRSA | 12.5 - 25 |
| Benzotriazole Derivative B | E. coli | 25 - 50 |
Antifungal Activity
The antifungal efficacy of these compounds has also been documented:
- Certain derivatives displayed potent activity against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 µg/mL .
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Benzotriazole Derivative C | Candida albicans | 1.6 - 25 |
| Benzotriazole Derivative D | Aspergillus niger | 12.5 - 25 |
Antiparasitic Activity
Studies have revealed that this compound exhibits antiparasitic properties:
- It has shown dose-dependent growth inhibition against Trypanosoma cruzi, with a significant reduction in parasite viability at concentrations as low as 25 µg/mL .
The biological activity of 1-Methyl-4,5,6,7-tetrahydro-1H-benzotriazole derivatives is attributed to their ability to interact with various biological targets:
- Antibacterial Mechanism : The presence of bulky hydrophobic groups enhances membrane permeability and disrupts bacterial cell walls.
- Antifungal Mechanism : The compounds may inhibit ergosterol synthesis in fungal membranes.
- Antiparasitic Mechanism : These compounds can interfere with the metabolic pathways of parasites.
Case Study 1: Antimicrobial Efficacy
A study conducted by Ochal et al. tested multiple benzotriazole derivatives against clinical strains of bacteria and fungi. The results indicated that certain compounds had superior antimicrobial activity compared to traditional antibiotics .
Case Study 2: Antiparasitic Activity
In another investigation, researchers evaluated the effects of various benzotriazole derivatives on Trypanosoma cruzi. The study found that specific derivatives induced significant cytotoxicity against trypomastigotes at concentrations that did not affect mammalian cells .
Q & A
Q. What are the recommended analytical techniques for confirming the purity and structure of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : Use - and -NMR to confirm proton and carbon environments, comparing observed shifts to theoretical predictions (e.g., aromatic protons at δ 7–8 ppm, methyl groups near δ 3 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm, C=O stretch ~1700 cm) .
- Elemental Analysis : Validate empirical formula via %C, %H, and %N measurements, with deviations ≤0.3% indicating purity .
- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Avoid oral ingestion—seek medical attention if exposed .
- Storage : Keep in a desiccator at 2–8°C, away from oxidizing agents .
Q. How can researchers design a high-yield synthesis route for this compound?
- Methodological Answer :
- Reaction Optimization : Use palladium catalysts (e.g., Pd(OAc)) for cross-coupling steps and reflux in polar aprotic solvents (e.g., DMF) under inert gas (N) to stabilize intermediates .
- Purification : Perform column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to isolate the hydrochloride salt .
Advanced Research Questions
Q. How can structural contradictions between X-ray crystallography and computational modeling be resolved?
- Methodological Answer :
- Refinement Tools : Use SHELXL (part of the SHELX suite) for high-resolution crystallographic refinement. For twinned crystals, apply the TWIN/BASF commands to correct for domain overlaps .
- Computational Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to identify steric or electronic discrepancies .
Q. What strategies mitigate discrepancies in NMR data due to dynamic effects or impurities?
- Methodological Answer :
- Dynamic NMR : Conduct variable-temperature -NMR (e.g., 25–80°C) to detect conformational exchange broadening. For example, methyl group rotation may cause splitting at lower temperatures .
- Advanced Purification : Use preparative HPLC (C18 column, 0.1% TFA modifier) to isolate trace impurities for independent characterization .
Q. How can researchers optimize reaction conditions to minimize by-products in multi-step syntheses?
- Methodological Answer :
- Catalytic Screening : Test ligands (e.g., triphenylphosphine) and bases (e.g., NaCO) to enhance regioselectivity in cyclization steps. For example, NaCO reduces side reactions in benzotriazole formation .
- Kinetic Monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust stoichiometry/reactant addition rates .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays : Perform enzyme inhibition studies (e.g., IC determination) using fluorogenic substrates. For neuroactive compounds, use patch-clamp electrophysiology to assess ion channel modulation .
- Metabolite Profiling : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS to identify oxidative or hydrolytic pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting elemental analysis and mass spectrometry data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
